2,3-Dihydro-6-nitro-1,4-benzodioxin

Catalog No.
S773998
CAS No.
16498-20-7
M.F
C8H7NO4
M. Wt
181.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dihydro-6-nitro-1,4-benzodioxin

CAS Number

16498-20-7

Product Name

2,3-Dihydro-6-nitro-1,4-benzodioxin

IUPAC Name

6-nitro-2,3-dihydro-1,4-benzodioxine

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

InChI

InChI=1S/C8H7NO4/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2

InChI Key

MQSGCURTKWHBRX-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)[N+](=O)[O-]

Synonyms

2,3-Dihydro-6-nitro-1,4-benzodioxin; 6-Nitro-1,4-benzodioxan;

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)[N+](=O)[O-]

The exact mass of the compound 2,3-Dihydro-6-nitro-1,4-benzodioxin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64682. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3-Dihydro-6-nitro-1,4-benzodioxin (6-nitro-1,4-benzodioxane) is a crystalline nitroaromatic building block (mp 120–124 °C) defined by its rigid, electron-donating 1,4-benzodioxane ring system . In pharmaceutical and fine chemical manufacturing, it serves as the critical precursor for introducing the benzodioxane pharmacophore, most notably in the synthesis of quinazoline-based alpha-1 adrenergic antagonists like doxazosin . The compound is highly valued for its bench-stable nitro group, which acts as a robust, oxidation-resistant masked amine. Upon controlled catalytic hydrogenation (e.g., using Pd/C), it yields 6-amino-1,4-benzodioxane, a highly reactive nucleophile used in subsequent coupling reactions . Its reliable purity profile and defined thermal properties make it a standard, scale-ready intermediate for industrial API synthesis .

Attempting to substitute 2,3-Dihydro-6-nitro-1,4-benzodioxin with flexible dialkoxy analogs, such as 1,2-dimethoxy-4-nitrobenzene, fundamentally alters the physicochemical and pharmacokinetic profile of the downstream product [1]. The rigid ethylenedioxy bridge restricts the conformational freedom of the aromatic ring, directly impacting receptor binding affinity, lipophilicity, and metabolic stability. For example, replacing the benzodioxane moiety with a dimethoxy group shifts the terminal half-life of the resulting API from a once-daily profile (~22 hours) to a multiple-dosing requirement (~2–3 hours)[1]. Furthermore, attempting to synthesize the benzodioxane ring in-house from 4-nitrocatechol introduces severe safety and yield liabilities, as it requires handling highly toxic, volatile alkylating agents like 1,2-dibromoethane [2]. Consequently, direct procurement of the pre-cyclized 6-nitro-1,4-benzodioxane is mandatory for ensuring both downstream performance and process safety[2].

Downstream Pharmacokinetic Performance: Benzodioxane vs. Dimethoxy Core

The structural rigidity of the 1,4-benzodioxane ring, derived directly from 2,3-Dihydro-6-nitro-1,4-benzodioxin, provides a critical metabolic advantage over flexible dialkoxy alternatives [1]. When incorporated into quinazoline-based alpha-1 blockers, the benzodioxane core (as seen in doxazosin) yields an extended terminal half-life of approximately 22 hours. In contrast, utilizing 1,2-dimethoxy-4-nitrobenzene to form the dimethoxy analog (prazosin) results in a significantly shorter half-life of 2 to 3 hours[1]. This difference is driven by the altered lipophilicity and reduced susceptibility to rapid hepatic metabolism afforded by the constrained ethylenedioxy ring.

Evidence DimensionDownstream API Terminal Half-Life
Target Compound Data~22 hours (Benzodioxane-derived API)
Comparator Or Baseline~2-3 hours (1,2-Dimethoxy-4-nitrobenzene-derived API)
Quantified Difference>7-fold increase in metabolic half-life
ConditionsIn vivo pharmacokinetic profiling of corresponding quinazoline derivatives

Procuring the benzodioxane building block is essential for developing once-daily formulations, whereas dimethoxy substitutes restrict the product to less desirable multiple-dosing regimens.

Process Safety and EHS Compliance: Direct Procurement vs. In-House Cyclization

Synthesizing the 1,4-benzodioxane core in-house requires the bis-alkylation of 4-nitrocatechol with 1,2-dibromoethane[1]. 1,2-Dibromoethane is a highly regulated, volatile IARC Group 2A carcinogen with strict occupational exposure limits (often <1 ppm). Direct procurement of 2,3-Dihydro-6-nitro-1,4-benzodioxin completely bypasses this hazardous step, eliminating the need for specialized containment, complex regulatory reporting, and the management of toxic brominated waste streams [1]. Furthermore, it avoids the yield penalties associated with incomplete cyclization or intermolecular oligomerization during the etherification process.

Evidence DimensionReagent Toxicity and Process Hazard
Target Compound DataPre-cyclized, stable solid (mp 120-124 °C); no alkylating hazard
Comparator Or Baseline4-Nitrocatechol baseline requires 1,2-dibromoethane (carcinogen, OEL <1 ppm)
Quantified Difference100% elimination of volatile carcinogenic alkylating agents in the synthetic route
ConditionsIndustrial scale-up and EHS risk assessment

Purchasing the pre-formed benzodioxane ring drastically reduces environmental, health, and safety (EHS) compliance costs and simplifies scale-up logistics.

Precursor Stability and Handling: Nitroaromatic vs. Downstream Amine

While the ultimate reactive species in API synthesis is typically the amine (6-amino-1,4-benzodioxane), procuring and storing the nitro precursor (2,3-Dihydro-6-nitro-1,4-benzodioxin) offers superior logistical advantages [1]. Electron-rich anilines like 6-amino-1,4-benzodioxane are highly susceptible to air oxidation, which leads to progressive darkening and the formation of colored impurities that can carry over into the final API. In contrast, the nitro compound is indefinitely stable at room temperature under standard atmosphere [1]. It can be quantitatively reduced via palladium-catalyzed hydrogenation (Pd/C) immediately prior to use, ensuring that the nucleophile is generated in its highest purity state.

Evidence DimensionOxidative Stability and Shelf Life
Target Compound DataIndefinitely stable at room temperature in air (no discoloration)
Comparator Or Baseline6-Amino-1,4-benzodioxane (requires inert gas storage; prone to oxidative darkening)
Quantified DifferenceElimination of inert-atmosphere storage requirements and oxidation-induced yield losses
ConditionsLong-term bulk warehouse storage and handling

Procuring the stable nitro precursor allows for bulk purchasing and extended storage without the risk of degradation, enabling high-purity, just-in-time generation of the sensitive amine.

Synthesis of Long-Acting Alpha-1 Adrenergic Antagonists

Due to its ability to impart a rigid, lipophilic profile that extends metabolic half-life, this compound is the premier starting material for manufacturing doxazosin and related quinazoline-based APIs for hypertension and benign prostatic hyperplasia (BPH) [1].

Just-in-Time Generation of High-Purity Anilines

Ideal for continuous flow or batch processes where 6-amino-1,4-benzodioxane is required. The stable nitro precursor can be subjected to catalytic hydrogenation (Pd/C) immediately before coupling, preventing the introduction of oxidative impurities into sensitive pharmaceutical sequences [1].

Development of Conformationally Constrained Pharmacophores

Utilized in medicinal chemistry programs where the flexible 1,2-dimethoxy groups of a lead compound result in poor target selectivity or rapid clearance. The 1,4-benzodioxane ring serves as a bioisosteric replacement that rigidifies the structure and often improves receptor binding kinetics [2].

XLogP3

1.3

Other CAS

16498-20-7

Wikipedia

2,3-Dihydro-6-nitro-1,4-benzodioxin

Dates

Last modified: 08-15-2023

Explore Compound Types